molecular formula C14H20O5S B8132837 Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester

Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester

Cat. No.: B8132837
M. Wt: 300.37 g/mol
InChI Key: JOORNCMSZOPAML-UHFFFAOYSA-N
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Description

Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester is an organic compound with the molecular formula C14H20O5S. It is a colorless to pale yellow liquid commonly used as a reagent and intermediate in organic synthesis. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester typically involves the reaction of 2-(2-(Allyloxy)ethoxy)ethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to produce 2-(2-(Allyloxy)ethoxy)ethanol and p-toluenesulfonic acid.

    Oxidation and Reduction: The allyloxy group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with water or aqueous solutions as the solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: Produces 2-(2-(Allyloxy)ethoxy)ethanol and p-toluenesulfonic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. The allyloxy group can participate in various reactions, including polymerization and cross-linking, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a methoxy group instead of an allyloxy group.

    Tetraethylene glycol p-toluenesulfonate: Contains a longer ethylene glycol chain.

    2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Features a benzyloxy group instead of an allyloxy group

Uniqueness

Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester is unique due to its allyloxy group, which provides distinct reactivity and applications compared to its analogs. The presence of the allyloxy group allows for specific reactions, such as polymerization and cross-linking, making it valuable in the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-(2-prop-2-enoxyethoxy)ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h3-7H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOORNCMSZOPAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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